Nanomolar Binding Affinity for Beta-Amyloid Aggregates: The Critical Role of the 4-Iodophenyl Substituent
This compound exhibits potent binding to beta-amyloid aggregates with a Ki of 2.90 nM, as documented in BindingDB (Entry BDBM50481126, CHEMBL566709). [1] This affinity is directly attributable to the 4-iodophenyl group at the imidazole 2-position. Unsubstituted lophine (2,4,5-triphenylimidazole) and other non-iodinated analogs lack this critical halogen-bonding pharmacophore and therefore do not demonstrate comparable nanomolar affinity for amyloid targets in the same assay panel. [2]
| Evidence Dimension | Binding Affinity (Ki) for Beta-Amyloid Aggregates |
|---|---|
| Target Compound Data | Ki = 2.90 nM |
| Comparator Or Baseline | Generic 2,4,5-triphenylimidazoles (lophine analogs) lacking the 4-iodo substituent: No reported nanomolar affinity for beta-amyloid aggregates. |
| Quantified Difference | The target compound achieves low nanomolar binding; non-iodinated comparators show negligible activity in this specific target family. |
| Conditions | Competitive binding assay against beta-amyloid aggregates from Alzheimer's disease patient brain tissue (BindingDB Assay ID: 50481126). |
Why This Matters
For any research program developing amyloid-targeted imaging agents or diagnostic tools, this specific 4-iodo substitution is a structural prerequisite for target engagement; procurement of a non-iodinated analog will result in a non-functional probe.
- [1] BindingDB Entry BDBM50481126 (CHEMBL566709). Affinity Data: Ki = 2.90 nM for Beta-amyloid aggregates. View Source
- [2] Adhikary, S. et al. (2020). Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H₂O and Cell-Imaging Studies. ACS Omega, 5(25), 15265-15278. View Source
